molecular formula C24H31FO5 B1672913 Fluorometholone acetate CAS No. 3801-06-7

Fluorometholone acetate

Cat. No. B1672913
CAS RN: 3801-06-7
M. Wt: 418.5 g/mol
InChI Key: YRFXGQHBPBMFHW-SBTZIJSASA-N
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Description

Fluorometholone acetate, also known as oxylone acetate, is sold under the brand names Flarex, Florate, and Omnitrol . It is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, as well as a progestogen and progestogen ester . It is the C17α acetate ester of fluorometholone . In addition to its potent corticosteroid activity, fluorometholone acetate is a progestogen .


Molecular Structure Analysis

Fluorometholone acetate has a molecular formula of C24H31FO5 . Its molecular weight is 418.5 g/mol . The IUPAC name is [(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate .


Chemical Reactions Analysis

Fluorometholone is a glucocorticoid that inhibits the inflammatory response to a variety of inciting agents .


Physical And Chemical Properties Analysis

Fluorometholone acetate has a molecular weight of 418.5 g/mol . Its molecular formula is C24H31FO5 .

Scientific Research Applications

Mechanism of Action

Fluorometholone acetate, a synthetic glucocorticoid, exhibits anti-inflammatory and anti-allergic properties. It achieves its therapeutic effects by interacting with cytoplasmic glucocorticoid receptors, which activates glucocorticoid receptor-mediated gene expression. This process leads to the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators, resulting in the reduction of chronic inflammation and autoimmune reactions (Definitions, 2020).

Applications in Eye Conditions

Corneal Transplantation

Fluorometholone acetate has been investigated for its efficacy in reducing complications after corneal transplantation. A study on Descemet Membrane Endothelial Keratoplasty (DMEK) recipients compared the use of Fluorometholone with Prednisolone, finding that while both treatments were effective, Fluorometholone offered a comparable outcome with fewer side effects related to intraocular pressure (IOP) elevation, highlighting its potential for safer postoperative care (Price et al., 2014).

Vitreous Surgery Adjuvant

Research on the application of Fluorometholone acetate during vitreous surgery showed its safety and utility as an adjuvant. In a preclinical investigation involving rat and primate models, Fluorometholone acetate did not adversely affect the morphology or function of the retina, suggesting its effectiveness in assisting with procedures like vitreous surgery and internal limiting membrane (ILM) peeling without causing retinal toxicity (Hata et al., 2007).

Safety And Hazards

Fluorometholone acetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Fluorometholone acetate is used to treat eye inflammation caused by surgery, injury, or other conditions . It may also be used for purposes not listed in the medication guide . Both the isolated use of fluorometholone and combined use of azelastine and fluorometholone are effective in alleviating the signs and symptoms of severe allergic conjunctival disease (ACD), but optimal response can be achieved with adjunctive treatment including azelastine .

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFXGQHBPBMFHW-SBTZIJSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191424
Record name Fluorometholone acetate [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorometholone acetate

CAS RN

3801-06-7
Record name Fluorometholone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3801-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorometholone acetate [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOROMETHOLONE ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47438
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Record name Fluorometholone acetate [USAN:USP]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.156
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Record name FLUOROMETHOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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